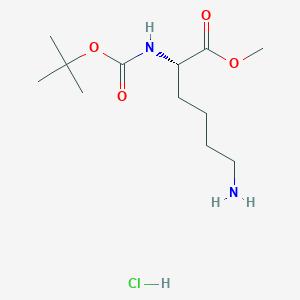

(S)-甲基 6-氨基-2-((叔丁氧羰基)氨基)己酸盐酸盐

描述

“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a chemical compound with the molecular formula C15H31ClN2O4 . It is also known as “(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” and has a CAS number of 7750-45-0 .

Synthesis Analysis

This compound can be synthesized using tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials . The Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of Isodesmosine Chloride Hydrate (Synthetic) (I815051), which is a component of elastin . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid at room temperature . It is slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water . The compound is hygroscopic and should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

非蛋白氨基酸合成:该化合物用于合成非蛋白氨基酸,如 (S)-(+)-2-氨基-6-(氨基氧基)己酸,这在肽合成和药物设计中非常重要 (Adamczyk & Reddy,2001)。

有机合成中的中间体:它作为复杂分子合成中的中间体。例如,它参与了 N-羟基赖氨酸和层粘连蛋白盐酸盐的合成,突出了其在化学合成中的多功能性 (Genêt 等,1993)。

在肽键形成中的应用:该化合物在肽键形成中发挥作用,正如涉及相关化学实体的合成和转化的研究中所见,有助于肽和潜在治疗剂的开发 (Baš 等,2001)。

参与天然产物的全合成:它已被用于天然产物的全合成,例如微孢素 B,展示了其在天然产物化学领域的应用 (Swaroop 等,2014)。

糖化产物研究:该化合物参与糖化产物研究,正如其用于合成在人晶状体中发现的赖氨酸糖化产物所表明的那样。这突出了其在生化和医学研究中的相关性,特别是在了解蛋白质的年龄相关变化方面 (Argirov、Lin 和 Ortwerth,2004)。

在不对称合成中的用途:该化合物在不对称合成中具有应用,可用于为药物应用创建对映体纯物质 (Davies、Fenwick 和 Ichihara,1997)。

化学中的定量分析:它还用于氨基酸和肽衍生物中叔丁氧羰基的定量分析,证明了其在分析化学中的用途 (Ehrlich-Rogozinski,1974)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Boc-Lys-OMe HCl, also known as (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride or Boc-L-Lysine methyl ester hydrochloride, is a chemically protected form of the amino acid lysine .

Target of Action

The primary target of Boc-Lys-OMe HCl is the amino group on lysine . The tert-butoxycarbonyl group is a protective group used to prevent this amino group from reacting during the peptide chain assembly process .

Mode of Action

Boc-Lys-OMe HCl interacts with its target by providing a protective cover to the amino group on lysine . This prevents the amino group from reacting during the peptide chain assembly process, ensuring that the lysine can be incorporated into the peptide chain without unwanted side reactions .

Result of Action

The primary result of the action of Boc-Lys-OMe HCl is the successful incorporation of lysine into peptide chains during peptide synthesis . By protecting the amino group on lysine, it prevents unwanted side reactions and ensures the correct assembly of peptide chains .

生化分析

Biochemical Properties

Boc-Lys-OMe HCl plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used in solution phase peptide synthesis . The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .

Cellular Effects

The cellular effects of Boc-Lys-OMe HCl are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins vital for cell division

Molecular Mechanism

The molecular mechanism of Boc-Lys-OMe HCl involves its role as a building block in peptide synthesis. The tert-butoxycarbonyl group prevents the amino group on lysine from reacting during the peptide chain assembly process . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .

Temporal Effects in Laboratory Settings

The temporal effects of Boc-Lys-OMe HCl in laboratory settings are largely related to its role in peptide synthesis. The compound is stable under normal conditions and does not degrade over time

属性

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQENKCQXPGJG-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039053.png)

![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)

![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)